molecular formula C18H12BrFN2O2S B424542 N-{7-BROMO-4-METHOXY-8H-INDENO[1,2-D][1,3]THIAZOL-2-YL}-3-FLUOROBENZAMIDE

N-{7-BROMO-4-METHOXY-8H-INDENO[1,2-D][1,3]THIAZOL-2-YL}-3-FLUOROBENZAMIDE

Cat. No.: B424542
M. Wt: 419.3g/mol
InChI Key: RFLYDJXUUUDJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{7-BROMO-4-METHOXY-8H-INDENO[1,2-D][1,3]THIAZOL-2-YL}-3-FLUOROBENZAMIDE is a complex organic compound that belongs to the class of indeno[1,2-d][1,3]thiazole derivatives

Preparation Methods

The synthesis of N-{7-BROMO-4-METHOXY-8H-INDENO[1,2-D][1,3]THIAZOL-2-YL}-3-FLUOROBENZAMIDE typically involves multiple steps, including:

    Bromination: Introduction of a bromine atom into the indeno[1,2-d][1,3]thiazole core.

    Methoxylation: Addition of a methoxy group to the indeno[1,2-d][1,3]thiazole structure.

    Amidation: Formation of the fluorobenzamide moiety through a reaction with 3-fluorobenzoic acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

N-{7-BROMO-4-METHOXY-8H-INDENO[1,2-D][1,3]THIAZOL-2-YL}-3-FLUOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

N-{7-BROMO-4-METHOXY-8H-INDENO[1,2-D][1,3]THIAZOL-2-YL}-3-FLUOROBENZAMIDE has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of N-{7-BROMO-4-METHOXY-8H-INDENO[1,2-D][1,3]THIAZOL-2-YL}-3-FLUOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to downstream effects .

Comparison with Similar Compounds

N-{7-BROMO-4-METHOXY-8H-INDENO[1,2-D][1,3]THIAZOL-2-YL}-3-FLUOROBENZAMIDE can be compared with other indeno[1,2-d][1,3]thiazole derivatives, such as:

Properties

Molecular Formula

C18H12BrFN2O2S

Molecular Weight

419.3g/mol

IUPAC Name

N-(5-bromo-8-methoxy-4H-indeno[1,2-d][1,3]thiazol-2-yl)-3-fluorobenzamide

InChI

InChI=1S/C18H12BrFN2O2S/c1-24-13-6-5-12(19)11-8-14-16(15(11)13)21-18(25-14)22-17(23)9-3-2-4-10(20)7-9/h2-7H,8H2,1H3,(H,21,22,23)

InChI Key

RFLYDJXUUUDJRV-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C=C1)Br)CC3=C2N=C(S3)NC(=O)C4=CC(=CC=C4)F

Canonical SMILES

COC1=C2C(=C(C=C1)Br)CC3=C2N=C(S3)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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